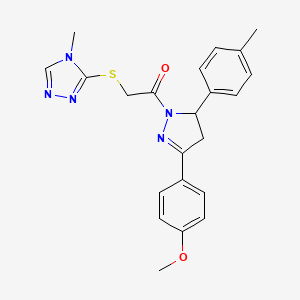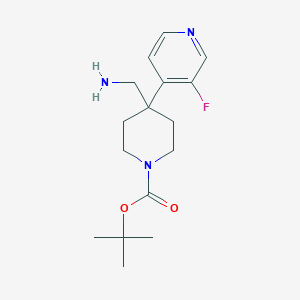![molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3](/img/structure/B2867106.png)
(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a chemically complex compound that boasts a combination of functional groups, including chloro, nitro, and ammoniumolate groups. This makes it particularly fascinating in both synthetic chemistry and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reagents and conditions:
Step 1: Nitration of Benzene Ring
The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.
Step 2: Halogenation
The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.
Step 3: Formation of Ammoniumolate
The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.
Industrial Production Methods
Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.
Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Conversion to aminobenzyl derivatives.
Reduction: : Formation of nitrobenzyl derivatives.
Substitution: : Produces a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing complex organic molecules and polymers.
Acts as a ligand in coordination chemistry for metal complexes.
Biology
Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine
Explored for anti-inflammatory and antimicrobial properties.
Industry
Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.
Mechanism of Action
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.
Comparison with Similar Compounds
(4-Bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate: : Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity.
(4-Chlorobenzyl)[(Z)-(3-nitrophenyl)methylidene]ammoniumolate: : Similar but with a nitro group at a different position, leading to different electronic properties.
Unique Aspects: : The combination of chloro, nitro, and ammoniumolate groups in this specific arrangement lends unique properties like specific reactivity patterns and biological activity not seen in its analogs.
This compound's multifaceted nature makes it an exciting subject for ongoing research across various scientific disciplines.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGIOTXSAADA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2867027.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)


![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)
![2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2867039.png)



![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)
